molecular formula C5H5N5 B11923056 1H-pyrazolo[3,4-c]pyridazin-3-amine

1H-pyrazolo[3,4-c]pyridazin-3-amine

Cat. No.: B11923056
M. Wt: 135.13 g/mol
InChI Key: DGUMKUQCGJZBNT-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-c]pyridazin-3-amine is a heterocyclic compound that belongs to the class of pyrazolopyridazines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrazolo[3,4-c]pyridazin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 3-aminopyrazole under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired pyrazolopyridazine structure .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors may be used to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[3,4-c]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-pyrazolo[3,4-c]pyridazin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites. This binding prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

1H-Pyrazolo[3,4-c]pyridazin-3-amine can be compared with other similar compounds, such as:

    1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but different biological activities.

    1H-Pyrazolo[4,3-c]pyridine: Differing in the position of the nitrogen atoms in the ring system, leading to distinct chemical properties.

    1H-Pyrazolo[1,5-a]pyridine: Exhibits different reactivity and applications due to its unique ring fusion pattern.

The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which contribute to its diverse range of applications .

Properties

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

1H-pyrazolo[3,4-c]pyridazin-3-amine

InChI

InChI=1S/C5H5N5/c6-4-3-1-2-7-9-5(3)10-8-4/h1-2H,(H3,6,8,9,10)

InChI Key

DGUMKUQCGJZBNT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC2=C1C(=NN2)N

Origin of Product

United States

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